Dehydro Fosinopril Sodium Salt Dehydro Fosinopril Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206909
InChI:
SMILES:
Molecular Formula: C₃₀H₃₉NNaO₇P
Molecular Weight: 579.6

Dehydro Fosinopril Sodium Salt

CAS No.:

Cat. No.: VC0206909

Molecular Formula: C₃₀H₃₉NNaO₇P

Molecular Weight: 579.6

* For research use only. Not for human or veterinary use.

Dehydro Fosinopril Sodium Salt -

Specification

Molecular Formula C₃₀H₃₉NNaO₇P
Molecular Weight 579.6

Introduction

Chemical Identity and Structure

Dehydro Fosinopril Sodium Salt is classified as an impurity arising during the synthesis of Fosinopril, a phosphinic acid-containing angiotensin converting enzyme (ACE) inhibitor used in the treatment of hypertension . The compound is specifically identified in the United States Pharmacopeia (USP) as Fosinopril Related Compound E .

Chemical Properties

The molecular characteristics of Dehydro Fosinopril Sodium Salt are summarized in Table 1.

Table 1: Chemical Properties of Dehydro Fosinopril Sodium Salt

PropertyValue
Molecular FormulaC30H39NNaO7P
Molecular Weight579.6 g/mol
Chemical Name((4S)-4-Phenyl-1-[(R)-(S)-1-hydroxy-2-methyl-propoxyphosphinyl]acetyl-L-prolinepropionate (Ester) Sodium Salt)
Alternative NomenclatureUSP Fosinopril Related Compound E

The structure of Dehydro Fosinopril Sodium Salt differs from Fosinopril Sodium in specific bond arrangements, resulting in altered physicochemical properties that allow for its detection and quantification during quality control processes.

Relationship to Fosinopril Sodium

Structural Comparison

To understand the significance of Dehydro Fosinopril Sodium Salt, it is essential to examine its relationship to the parent compound, Fosinopril Sodium. Fosinopril Sodium (C30H45NNaO7P, MW: 585.65) is a phosphinic acid-containing ester prodrug belonging to the ACE inhibitor class . The "dehydro" designation indicates the removal of hydrogen atoms, creating an unsaturation in the molecular structure compared to Fosinopril Sodium.

Origin in Pharmaceutical Production

Dehydro Fosinopril Sodium Salt emerges as an impurity during the synthesis process of Fosinopril. The manufacturing of Fosinopril Sodium involves multiple reaction steps, during which side reactions or incomplete conversions can lead to the formation of this impurity . The presence of this compound in final pharmaceutical formulations is strictly regulated due to potential impacts on drug efficacy and safety.

Analytical Detection and Characterization

Given the importance of monitoring impurities in pharmaceutical preparations, various analytical techniques have been developed to detect and characterize Dehydro Fosinopril Sodium Salt.

Spectroscopic Methods

Several spectroscopic techniques prove valuable in the identification and characterization of this compound:

Solid-State NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy, particularly 31P-NMR and 13C-NMR, offers detailed structural information that can distinguish between Fosinopril Sodium and its dehydro impurity . The distinctive phosphorus environment in the molecule provides a characteristic signal in 31P-NMR spectra.

Infrared Spectroscopy (IR): Fourier Transform Infrared spectroscopy can detect differences in vibration patterns between Fosinopril Sodium and Dehydro Fosinopril Sodium Salt, particularly in regions associated with carbon-carbon unsaturation .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) with appropriate detection methods represents the most common approach for quantifying Dehydro Fosinopril Sodium Salt in pharmaceutical preparations. Standards of this compound are available specifically for such analytical purposes, highlighting its significance in quality control .

Significance in Pharmaceutical Quality Control

Regulatory Importance

Dehydro Fosinopril Sodium Salt has significant regulatory importance in pharmaceutical manufacturing:

  • It serves as a process indicator, where its presence at specific levels can indicate problems in the synthesis pathway of Fosinopril Sodium.

  • It functions as a quality marker in pharmaceutical preparations, with regulatory agencies specifying maximum allowable limits.

  • It provides information about the stability profile of Fosinopril formulations, as certain impurities may form during storage.

Reference Standard Usage

Comparison with Parent Compound

To better understand the significance of Dehydro Fosinopril Sodium Salt, Table 2 presents a comparison with the parent compound, Fosinopril Sodium.

Table 2: Comparative Properties of Fosinopril Sodium and Dehydro Fosinopril Sodium Salt

PropertyFosinopril SodiumDehydro Fosinopril Sodium Salt
Molecular FormulaC30H45NNaO7PC30H39NNaO7P
Molecular Weight585.65 g/mol579.6 g/mol
Therapeutic UseACE inhibitor for hypertension treatmentNone (impurity)
Regulatory StatusActive pharmaceutical ingredientControlled impurity
Structural FeatureFully saturated structureContains unsaturation

Pharmaceutical Context

Quality Control Implications

The presence of Dehydro Fosinopril Sodium Salt above certain thresholds could potentially affect:

For these reasons, analytical methods for detecting and quantifying this impurity represent critical components of the pharmaceutical manufacturing process.

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